molecular formula C19H13ClN2O4S B13942562 4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid CAS No. 532939-09-6

4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid

Cat. No.: B13942562
CAS No.: 532939-09-6
M. Wt: 400.8 g/mol
InChI Key: XCIHOWSSWOKYBE-UHFFFAOYSA-N
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Description

4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C19H13ClN2O4S It is characterized by the presence of a chlorophenyl group, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Coupling reactions: The furan ring and the chlorophenyl group are coupled using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.

    Formation of the carbamothioylamino linkage: This step involves the reaction of the furan-chlorophenyl intermediate with thiourea derivatives under controlled conditions.

    Introduction of the benzoic acid moiety: The final step involves the coupling of the intermediate with benzoic acid derivatives using appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating signaling pathways: Interacting with receptors or signaling proteins to alter cellular responses.

    Inducing cellular stress: Generating reactive oxygen species (ROS) that lead to cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
  • 4-[[5-(4-Methylphenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
  • 4-[[5-(4-Fluorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid

Uniqueness

4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

532939-09-6

Molecular Formula

C19H13ClN2O4S

Molecular Weight

400.8 g/mol

IUPAC Name

4-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H13ClN2O4S/c20-13-5-1-11(2-6-13)15-9-10-16(26-15)17(23)22-19(27)21-14-7-3-12(4-8-14)18(24)25/h1-10H,(H,24,25)(H2,21,22,23,27)

InChI Key

XCIHOWSSWOKYBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O)Cl

Origin of Product

United States

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